

physicochemical properties of 3,6-Di(1H-imidazol-1-yl)pyridazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Di(1H-imidazol-1-yl)pyridazine

Cat. No.: B069184

[Get Quote](#)

In-Depth Technical Guide to 3,6-Di(1H-imidazol-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound **3,6-Di(1H-imidazol-1-yl)pyridazine**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and coordination chemistry.

Core Physicochemical Properties

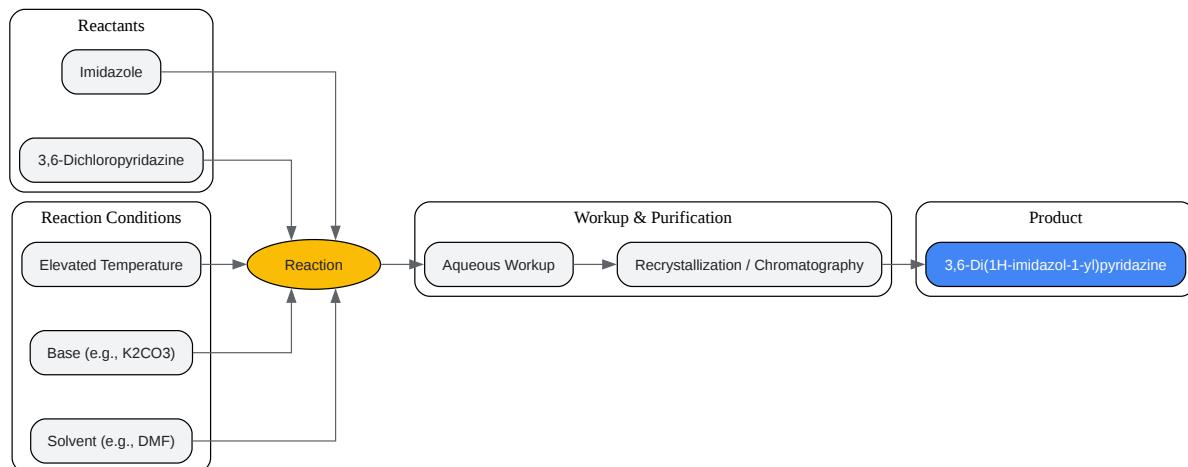
3,6-Di(1H-imidazol-1-yl)pyridazine is a symmetrical molecule featuring a central pyridazine ring substituted with two imidazole rings. Its chemical structure and basic identifiers are provided below.

Table 1: Core Compound Identification

Identifier	Value
IUPAC Name	3,6-di(1H-imidazol-1-yl)pyridazine
CAS Number	177648-99-6[1]
Molecular Formula	C ₁₀ H ₈ N ₆ [1]
Molecular Weight	212.21 g/mol [2]

While experimentally determined physicochemical data for **3,6-Di(1H-imidazol-1-yl)pyridazine** are limited in publicly available literature, some properties have been predicted through computational models.

Table 2: Predicted Physicochemical Properties


Property	Predicted Value	Source
Boiling Point	528.9±35.0 °C	MySkinRecipes[2]
Density	1.42±0.1 g/cm ³	MySkinRecipes[2]

It is important to note that these values are predictions and should be confirmed through experimental validation.

Synthesis and Characterization

The synthesis of **3,6-Di(1H-imidazol-1-yl)pyridazine** is not extensively detailed in the scientific literature. However, based on the general synthesis of substituted pyridazines, a plausible synthetic route involves the nucleophilic substitution of a 3,6-dihalopyridazine with imidazole.

Experimental Workflow: Synthesis of 3,6-Di(1H-imidazol-1-yl)pyridazine

[Click to download full resolution via product page](#)

A plausible synthetic workflow for **3,6-Di(1H-imidazol-1-yl)pyridazine**.

Detailed Methodologies

Synthesis of 3,6-Dichloropyridazine (Precursor)

A common method for the synthesis of the precursor, 3,6-dichloropyridazine, involves the reaction of maleic hydrazide with a chlorinating agent like phosphorus oxychloride.

Reaction of 3,6-Dichloropyridazine with Imidazole

While a specific protocol for the title compound is not available, a general procedure for the synthesis of similar compounds involves dissolving 3,6-dichloropyridazine in a suitable solvent

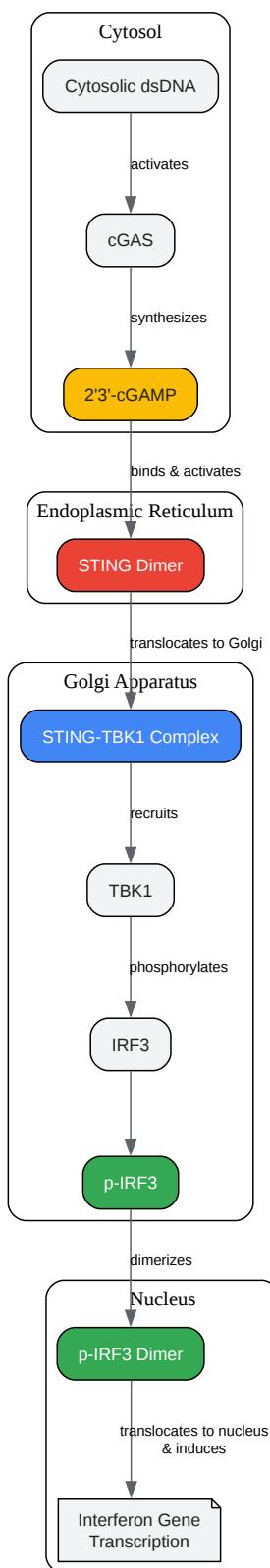
such as dimethylformamide (DMF), followed by the addition of imidazole and a base (e.g., potassium carbonate). The reaction mixture is then heated to drive the nucleophilic aromatic substitution. After completion, the product is isolated through standard aqueous workup procedures and purified by recrystallization or column chromatography.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Potential Biological Activities and Signaling Pathways

Direct biological studies on **3,6-Di(1H-imidazol-1-yl)pyridazine** are scarce. However, the pyridazine and imidazole moieties are prevalent in many biologically active compounds, suggesting potential therapeutic applications. The broader class of imidazo[1,2-b]pyridazines has been investigated for various biological activities.

Potential as Kinase Inhibitors:


Several studies have highlighted the potential of pyridazine derivatives as kinase inhibitors. For instance, related imidazo[1,2-b]pyridazines have been explored as inhibitors of DYRK kinases, Mps1 kinase, and Tyk2 pseudokinase. Given the structural similarities, **3,6-Di(1H-imidazol-1-yl)pyridazine** could potentially exhibit inhibitory activity against various kinases involved in cell signaling pathways crucial for cancer and inflammatory diseases.

Potential as STING Agonists:

Recent research has identified 3-(fluoro-imidazolyl)pyridazine derivatives as potent agonists of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system, and its activation has shown promise in cancer immunotherapy. The presence of the imidazole and pyridazine rings in **3,6-Di(1H-imidazol-1-yl)pyridazine** suggests it could be investigated for similar activity.

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway, which could be a potential target for compounds like **3,6-Di(1H-imidazol-1-yl)pyridazine**.

[Click to download full resolution via product page](#)

Simplified diagram of the STING signaling pathway.

Conclusion

3,6-Di(1H-imidazol-1-yl)pyridazine is a molecule with potential applications in medicinal chemistry and materials science. While comprehensive experimental data on its physicochemical properties are currently lacking, its structural features suggest it may be a valuable scaffold for the development of novel kinase inhibitors or immunomodulatory agents. Further research is warranted to fully characterize this compound and explore its biological activities. This guide provides a foundational understanding to support such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β -Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,6-Di(1H-imidazol-1-yl)pyridazine [myskinrecipes.com]
- To cite this document: BenchChem. [physicochemical properties of 3,6-Di(1H-imidazol-1-yl)pyridazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069184#physicochemical-properties-of-3-6-di-1h-imidazol-1-yl-pyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com